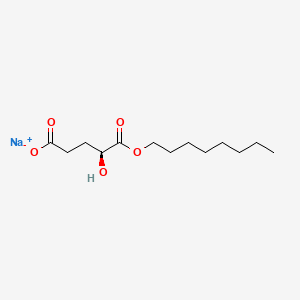

(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

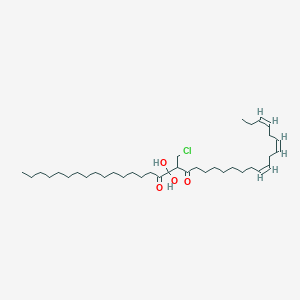

“(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt” is a chemical compound with the molecular formula C13H23NaO5 and a molecular weight of 282.31 . It is categorized under Chiral Molecules and Enzyme inhibitors . It is also associated with research in the area of schizophrenia .

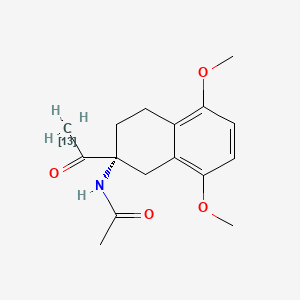

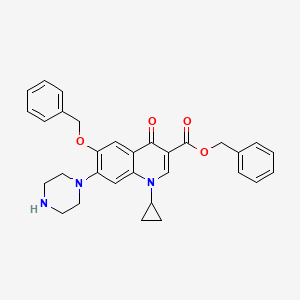

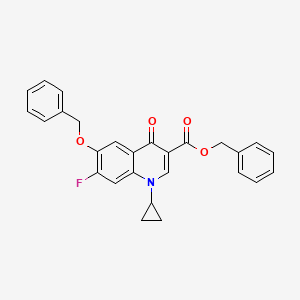

Molecular Structure Analysis

The molecular structure of “(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt” is represented by the formula C13H23NaO5 . This indicates that the compound contains 13 carbon atoms, 23 hydrogen atoms, 1 sodium atom, and 5 oxygen atoms.Aplicaciones Científicas De Investigación

Chiral Analysis in Neurometabolic Disease Diagnosis

(2S)-2-Hydroxyglutaric acid plays a role in diagnosing inherited neurometabolic diseases like L-2-hydroxyglutaric aciduria. Researchers have developed methods to prepare alkyl esters of L- and D-2-hydroxyglutaric acids, facilitating the accurate identification of these enantiomers, crucial for diagnosing such diseases. This method avoids lactonization, a common problem in traditional esterification processes, improving the accuracy of diagnostic assays (Neves, Noronha, & Rufino, 1996).

Metabolic Pathway Investigations

The compound has been instrumental in studying metabolic pathways. For example, a case study of a child excreting high levels of 2-hydroxyglutaric acid shed light on metabolic abnormalities, including psychomotor retardation and skeletal age delay. The research established the compound's L-configuration and discussed its relation to known metabolic pathways (Durán et al., 1980).

Surface Activity and Stability Studies

Research into sodium alkyl α-sulfopelargonates, which are chemically related to (2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt, has revealed their significant surface-active properties. These studies have shown that these compounds, including sodium octyl α-sulfopelargonate, are highly efficient wetting agents with good foaming properties and exhibit stability against hydrolysis, contributing to a better understanding of surface chemistry and potential industrial applications (Stirton, Bistline, Weil, & Ault, 1962).

Analysis in Hydroxyglutaric Acidemias

The compound is utilized in the stable-isotope dilution analysis for quantifying D- and L-2-hydroxyglutaric acids in physiological fluids, playing a pivotal role in detecting and diagnosing D- and L-2-hydroxyglutaric acidemias. This technique has significant implications for prenatal diagnosis and understanding the biochemical basis of these metabolic disorders (Gibson et al., 1993).

Role in Polymerization Processes

(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt has applications in polymerization processes. For instance, the polymerization of cyclic esters initiated with Tin(II) octoate, a process related to the compound, has been studied to understand the kinetics and mechanisms involved. This research contributes to the development of polymers and understanding the role of catalysts in polymerization (Kowalski, Duda, & Penczek, 1998).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

sodium;(4S)-4-hydroxy-5-octoxy-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O5.Na/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16;/h11,14H,2-10H2,1H3,(H,15,16);/q;+1/p-1/t11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUHAPHNUWGBFM-MERQFXBCSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(CCC(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)[C@H](CCC(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R)-Methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexanone (Mixture of Diastereomers)](/img/structure/B587922.png)

![2-[[N-Cyclopropyl-(3-fluoro-4-methoxyphenyl)amino]methylene]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B587929.png)

![5-methyl-1-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B587932.png)

![2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B587936.png)

![[(3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-YL]methanaminium chloride](/img/structure/B587941.png)